2,7-dimethoxyacridine-9(10H)-thione
Description
2,7-Dimethoxyacridine-9(10H)-thione (CAS: 184582-60-3) is a heterocyclic compound featuring a tricyclic acridine core substituted with methoxy (-OCH₃) groups at positions 2 and 7 and a thione (-C=S) group at position 9 (Figure 1). The planar aromatic structure of acridines enables DNA intercalation, while the thione moiety enhances hydrogen bonding and metal-chelating capabilities . Methoxy groups are electron-donating, increasing the electron density of the aromatic system, which may improve DNA-binding affinity and modulate interactions with enzymes like topoisomerases and cyclin-dependent kinases (CDKs) . This compound is synthesized via methods involving alkylation or cyclization reactions, as seen in analogous acridine derivatives . Its purity (97%) and commercial availability () make it a candidate for anticancer and diagnostic research.
Properties
IUPAC Name |
2,7-dimethoxy-10H-acridine-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-17-9-3-5-13-11(7-9)15(19)12-8-10(18-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXPCWJIJDTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=S)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184582-60-3 | |
| Record name | 2,7-Dimetoxy-9-thioacridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethoxyacridine-9(10H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-dimethoxyacridine.
Thionation: The introduction of the thione group at position 9 is achieved through a thionation reaction. Common reagents for this step include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent such as toluene or xylene under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxyacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivative.
Substitution: The methoxy groups at positions 2 and 7 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,7-Dimethoxyacridine-9(10H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2,7-dimethoxyacridine-9(10H)-thione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation is facilitated by the planar structure of the acridine ring, which allows it to insert between DNA base pairs. Additionally, the compound can inhibit enzymes such as topoisomerases, further contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Key Properties of 2,7-Dimethoxyacridine-9(10H)-thione and Analogues
Biological Activity
2,7-Dimethoxyacridine-9(10H)-thione is a heterocyclic compound belonging to the acridine family, characterized by its unique structure that includes two methoxy groups at positions 2 and 7, and a thione group at position 9. This compound has garnered attention due to its potential biological activities, which are under investigation in various research domains including pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.33 g/mol. The structural features contribute to its reactivity and biological properties, particularly the thione functional group (-C=S) which is known for its involvement in various chemical reactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.33 g/mol |
| Functional Groups | Methoxy (-OCH₃), Thione (-C=S) |
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal replication and transcription processes, which can lead to cytotoxic effects in rapidly dividing cells. The planar structure of the acridine ring facilitates this insertion between DNA base pairs. Additionally, it has been suggested that the compound may inhibit topoisomerases, enzymes critical for DNA replication and repair processes.
Biological Activities
Research indicates that acridine derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Acridine compounds have been explored for their potential to induce apoptosis in cancer cells by interfering with DNA processes.
- Antimicrobial Properties : Some studies suggest that acridine derivatives possess antibacterial and antifungal activities.
- Fluorescent Probes : Due to their unique photophysical properties, these compounds are investigated for use as fluorescent markers in biological systems .
Anticancer Activity
A study evaluated the cytotoxic effects of various acridine derivatives, including this compound, against different cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to DNA intercalation and subsequent apoptosis induction.
Antimicrobial Properties
In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Summary of Biological Activities
| Activity Type | Outcome |
|---|---|
| Anticancer | Significant cytotoxicity against MCF-7 cells |
| Antimicrobial | Effective against various bacterial strains |
| Fluorescent Probes | Potential applications in biological imaging |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
